molecular formula C24H25N7O4 B2395907 (2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-14-8

(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2395907
CAS RN: 920414-14-8
M. Wt: 475.509
InChI Key: HJTFVMYABFEIIC-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including two methoxyphenyl groups, a triazolopyrimidine group, and a piperazine group . These groups are common in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Compounds with similar structures, such as 1,2,4-triazoles, have been used as intermediates in various chemical reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory activities, and others .

properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-17-9-7-16(8-10-17)31-23-21(27-28-31)22(25-15-26-23)29-11-13-30(14-12-29)24(32)20-18(34-2)5-4-6-19(20)35-3/h4-10,15H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTFVMYABFEIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5OC)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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